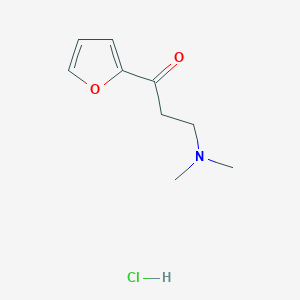
3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoyl chloride
Vue d'ensemble
Description
3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoyl chloride is a chemical compound with the molecular formula C11H12ClNO3S and a molecular weight of 273.74 g/mol. This compound is characterized by the presence of a benzoyl chloride group attached to a 1,1-dioxo-1lambda~6~,2-thiazinan-2-yl moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoyl chloride typically involves the reaction of 3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
3-(1,1-Dioxo-1lambda 6 ,2-thiazinan-2-yl)benzoic acid+Thionyl chloride→3-(1,1-Dioxo-1lambda 6 ,2-thiazinan-2-yl)benzoyl chloride+SO2+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form 3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, thiols, and reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoyl chloride include:
3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoic acid: This compound is the hydrolyzed form of the acyl chloride and is used in similar applications.
3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)-4-methyl-benzoic acid: This compound has a methyl group on the benzene ring and is used in proteomics research.
3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)-4-methyl-benzoyl chloride: This compound has a similar structure but with a methyl group on the benzene ring, and it is used in similar chemical reactions.
The uniqueness of this compound lies in its specific reactivity and applications in various fields of scientific research.
Propriétés
IUPAC Name |
3-(1,1-dioxothiazinan-2-yl)benzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c12-11(14)9-4-3-5-10(8-9)13-6-1-2-7-17(13,15)16/h3-5,8H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLKARVXTSEQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=CC(=C2)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496058 | |
| Record name | 3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53478-78-7 | |
| Record name | 3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B3032739.png)
![6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B3032740.png)




